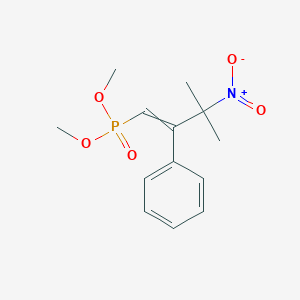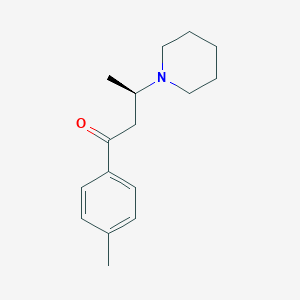![molecular formula C17H26N2O4 B14225726 Furo[2,3-d]pyrimidin-2(3H)-one, 3-[(2-hydroxyethoxy)methyl]-6-octyl- CAS No. 825634-78-4](/img/structure/B14225726.png)
Furo[2,3-d]pyrimidin-2(3H)-one, 3-[(2-hydroxyethoxy)methyl]-6-octyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[2,3-d]pyrimidin-2(3H)-one, 3-[(2-hydroxyethoxy)methyl]-6-octyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system consisting of a furan and a pyrimidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-d]pyrimidin-2(3H)-one derivatives typically involves the cyclization of appropriate precursors. One common method involves the cyclization of 4-(phenacyloxy)pyrimidine-5-carbonitriles under Thorpe-Ziegler cyclization conditions using ethanol and sodium ethoxide . Another method involves the use of microwave irradiation to condense 2-amino-3-ethylcarboxylate-4,5-diphenylfuran with monosubstituted thioureas on alumina support, yielding high product yields within a short reaction time .
Industrial Production Methods
Industrial production methods for furo[2,3-d]pyrimidin-2(3H)-one derivatives often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of solid-supported microwave reactions, which offer advantages such as better selectivity, remarkable reaction rate enhancement, and improved yield .
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-d]pyrimidin-2(3H)-one derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve solvents like ethanol, acetonitrile, and the use of catalysts like potassium carbonate and potassium iodide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxo derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications.
Scientific Research Applications
Furo[2,3-d]pyrimidin-2(3H)-one derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex heterocyclic systems.
Mechanism of Action
The mechanism of action of furo[2,3-d]pyrimidin-2(3H)-one derivatives involves their interaction with specific molecular targets and pathways. For instance, some derivatives act as microtubule depolymerizing agents, inhibiting tubulin assembly and thereby exerting antitumor effects . The molecular targets and pathways involved in these actions are often related to the compound’s ability to interfere with cellular processes such as cell division and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to furo[2,3-d]pyrimidin-2(3H)-one include:
Furo[3,2-c]pyridine: Another heterocyclic compound with a fused ring system, used in similar applications.
Furo[2,3-b]pyrimidine: Shares structural similarities and exhibits comparable biological activities.
Uniqueness
Furo[2,3-d]pyrimidin-2(3H)-one, 3-[(2-hydroxyethoxy)methyl]-6-octyl- stands out due to its unique combination of a furan and pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields highlight its versatility and importance in scientific research.
Properties
CAS No. |
825634-78-4 |
|---|---|
Molecular Formula |
C17H26N2O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-(2-hydroxyethoxymethyl)-6-octylfuro[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C17H26N2O4/c1-2-3-4-5-6-7-8-15-11-14-12-19(13-22-10-9-20)17(21)18-16(14)23-15/h11-12,20H,2-10,13H2,1H3 |
InChI Key |
OBMFMMYUTYRFJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC2=CN(C(=O)N=C2O1)COCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane](/img/structure/B14225653.png)

![2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14225669.png)
![(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol](/img/structure/B14225676.png)
![2-(4-Methoxyphenyl)-1-[(prop-2-yn-1-yl)oxy]-1H-benzimidazole](/img/structure/B14225686.png)
![[(1R)-1-(Ethenyloxy)hept-2-yn-1-yl]benzene](/img/structure/B14225697.png)

![N-[5-(Methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14225704.png)

![1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14225709.png)
![2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14225710.png)


